An In-Depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetraethylpyrazine
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetraethylpyrazine
Introduction
2,3,5,6-Tetraethylpyrazine is a substituted heterocyclic aromatic compound belonging to the pyrazine family. Alkylpyrazines are renowned for their significant impact on the aroma and flavor profiles of numerous foods and beverages, often formed during Maillard reactions in the roasting, baking, or cooking processes. Beyond its organoleptic properties, the pyrazine ring is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. An accurate and thorough understanding of the fundamental physicochemical properties of tetraethylpyrazine, such as its molecular weight and boiling point, is a prerequisite for its application in research and development, whether for flavor chemistry, materials science, or as a scaffold in drug discovery.
This guide provides a detailed examination of the molecular weight and boiling point of 2,3,5,6-tetraethylpyrazine. It moves beyond a simple recitation of values to explore the causality behind their determination, offering field-proven experimental protocols and the scientific rationale underpinning these methodologies.
Molecular Structure and Identification
The fundamental identity of a chemical compound is rooted in its molecular structure. 2,3,5,6-Tetraethylpyrazine consists of a central pyrazine ring with ethyl groups (–CH₂CH₃) substituted at the 2, 3, 5, and 6 positions.
Caption: Molecular structure of 2,3,5,6-Tetraethylpyrazine.```dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes N1 [label="N", pos="0.87,-0.5!", fontcolor="#EA4335"]; N4 [label="N", pos="-0.87,0.5!", fontcolor="#EA4335"]; C2 [label="C", pos="0.87,0.5!"]; C3 [label="C", pos="0,1.0!"]; C5 [label="C", pos="-0.87,-0.5!"]; C6 [label="C", pos="0,-1.0!"];
// Ethyl group at C2 C2_CH2 [label="CH₂", pos="1.9,0.8!", fontcolor="#4285F4"]; C2_CH3 [label="CH₃", pos="2.9,1.1!", fontcolor="#4285F4"];
// Ethyl group at C3 C3_CH2 [label="CH₂", pos="0,2.0!", fontcolor="#4285F4"]; C3_CH3 [label="CH₃", pos="-0.8,2.8!", fontcolor="#4285F4"];
// Ethyl group at C5 C5_CH2 [label="CH₂", pos="-1.9,-0.8!", fontcolor="#4285F4"]; C5_CH3 [label="CH₃", pos="-2.9,-1.1!", fontcolor="#4285F4"];
// Ethyl group at C6 C6_CH2 [label="CH₂", pos="0,-2.0!", fontcolor="#4285F4"]; C6_CH3 [label="CH₃", pos="0.8,-2.8!", fontcolor="#4285F4"];
// Ring bonds C2 -- N1; N1 -- C6; C6 -- C5; C5 -- N4; N4 -- C3; C3 -- C2;
// Ethyl group bonds C2 -- C2_CH2; C2_CH2 -- C2_CH3; C3 -- C3_CH2; C3_CH2 -- C3_CH3; C5 -- C5_CH2; C5_CH2 -- C5_CH3; C6 -- C6_CH2; C6_CH2 -- C6_CH3; }
Caption: Experimental workflow for molecular weight determination.
Protocol 2.2.1: Molecular Weight Determination by ESI-HRMS
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Sample Preparation:
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Accurately weigh approximately 1 mg of tetraethylpyrazine and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
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Perform a serial dilution of the stock solution in methanol to obtain a final working concentration of 5 µg/mL.
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Rationale: High purity solvents are crucial to avoid adduct formation or ion suppression. The low concentration prevents detector saturation and ensures accurate mass measurement.
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Instrument Setup (e.g., Q-TOF or Orbitrap Mass Spectrometer):
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Calibrate the instrument using a certified calibration standard across the desired mass range (e.g., m/z 50-500).
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Set the ESI source to positive ion mode.
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Optimize source parameters: Capillary voltage (~3.5 kV), cone voltage (~30 V), desolvation gas flow (~600 L/hr), and desolvation temperature (~350 °C).
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Rationale: Calibration ensures high mass accuracy. Positive ion mode is selected to detect the protonated molecule [M+H]⁺. Source parameters are optimized to achieve stable ionization and efficient desolvation without inducing fragmentation.
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Data Acquisition:
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Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Acquire data in full scan mode with a mass resolution setting of at least 10,000 (Full Width at Half Maximum, FWHM).
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Rationale: Direct infusion provides a steady signal for accurate measurement. High resolution is necessary to resolve the isotopic pattern and differentiate the analyte from potential isobaric interferences.
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Data Analysis:
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Process the acquired spectrum to identify the most intense peak corresponding to the protonated molecule [M+H]⁺. For tetraethylpyrazine (C₁₂H₂₀N₂), the theoretical m/z for [C₁₂H₂₁N₂]⁺ is 193.1701.
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Compare the experimentally measured m/z value to the theoretical value.
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Calculate the mass error in parts per million (ppm) to confirm identity. A mass error of < 5 ppm provides high confidence in the elemental composition.
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Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key indicator of a substance's volatility and is influenced by factors such as molecular weight, intermolecular forces, and external pressure.
Reported and Comparative Boiling Point Data
An exhaustive search of publicly available chemical databases and literature reveals that an experimentally determined boiling point for 2,3,5,6-tetraethylpyrazine (CAS: 38325-19-8) is not reported. [1] However, we can infer its properties by examining a closely related, well-characterized analogue: 2,3,5,6-tetramethylpyrazine (CAS: 1124-11-4).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 136.19 | 190 °C [2][3][4][5][6] |
| 2,3,5,6-Tetraethylpyrazine | C₁₂H₂₀N₂ | 192.30 | Not Reported |
Expert Analysis: The boiling point of a substance is strongly correlated with the strength of its intermolecular forces. For nonpolar or weakly polar compounds like alkylpyrazines, the primary intermolecular forces are London dispersion forces. The strength of these forces increases with:
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Increasing Molecular Weight: Larger molecules have more electrons, leading to larger temporary dipoles and stronger attractions.
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Increasing Surface Area: Larger, more extended molecules have greater surface area for intermolecular contact.
Given that tetraethylpyrazine has a significantly higher molecular weight (192.30 vs. 136.19 g/mol ) and a larger molecular surface area due to the ethyl groups compared to the methyl groups, it is expected to have a considerably higher boiling point than the 190 °C observed for tetramethylpyrazine. The boiling point is likely to be in the range of 230-260 °C at standard atmospheric pressure, though this remains an estimate absent experimental data.
Experimental Determination of Boiling Point
The boiling point must be determined empirically to establish a definitive value. The classical method involves distillation under controlled pressure.
Causality and Method Selection: Distillation is the definitive method for boiling point determination. The key to an accurate measurement is ensuring a state of equilibrium between the liquid and vapor phases, which is achieved through slow, controlled heating and accurate temperature measurement at the point of condensation. Measuring under reduced pressure (vacuum distillation) is also a common practice for high-boiling compounds to prevent thermal decomposition.
Protocol 3.2.1: Boiling Point Determination by Distillation
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Apparatus Setup:
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Assemble a micro-distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer or thermocouple, a condenser, and a receiving flask.
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Place a calibrated thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.
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Rationale: Correct placement of the thermometer is critical. It must measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the temperature of the liquid itself.
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Sample Preparation:
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Place 5-10 mL of the purified tetraethylpyrazine sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
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Rationale: Boiling chips or stirring prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation, ensuring a steady and controlled boil.
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Distillation Procedure:
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Begin heating the flask gently using a heating mantle.
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Observe the sample as it begins to boil and a ring of condensing vapor rises up the apparatus.
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Record the temperature when the condensation ring stabilizes on the thermometer bulb and the first drop of distillate collects in the receiving flask.
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Continue to distill slowly (1-2 drops per second) and record the temperature range over which the bulk of the material distills.
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Rationale: The boiling point is the stable temperature plateau observed during the distillation of a pure substance. A narrow boiling range (e.g., < 2 °C) is an indicator of high purity.
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Pressure Correction:
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Record the ambient atmospheric pressure using a barometer.
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If the measured pressure is not exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using the Clausius-Clapeyron relation or established nomographs.
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Rationale: Boiling point is pressure-dependent. A lower atmospheric pressure results in a lower observed boiling point. Correction to standard pressure is necessary for data comparability.
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Summary of Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | 2,3,5,6-Tetraethylpyrazine | - |
| CAS Number | 38325-19-8 | [1] |
| Molecular Formula | C₁₂H₂₀N₂ | [1] |
| Molecular Weight | 192.30 g/mol | 1 |
| Boiling Point | Not Experimentally Reported | [1] |
| Comparative Boiling Point | 190 °C (for Tetramethylpyrazine) | [2][3][4][5][6] |
Conclusion
This technical guide has established the definitive theoretical molecular weight of 2,3,5,6-tetraethylpyrazine as 192.30 g/mol , based on its molecular formula C₁₂H₂₀N₂. A robust, self-validating protocol using high-resolution mass spectrometry has been provided for its experimental confirmation, underscoring the importance of empirical verification in chemical science.
While an experimentally determined boiling point for tetraethylpyrazine is not available in the current literature, a comparative analysis with its lower-mass analogue, tetramethylpyrazine, strongly indicates a boiling point significantly above 190 °C. A detailed protocol for the experimental determination of this crucial property via distillation has been outlined. The acquisition and publication of this data would be a valuable contribution to the chemical community. For professionals in drug development and flavor science, the methodologies and causal reasoning presented herein provide a solid framework for the rigorous physicochemical characterization of this and other novel compounds.
References
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The Good Scents Company. (n.d.). 2,3,5,6-tetramethyl pyrazine, 1124-11-4. Retrieved from [Link]
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ChemWhat. (2025, May 20). 2,3,5,6-tetraethylpyrazine - 38325-19-8, C12H20N2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,3,5-trimethyl-6-ethyl pyrazine, 17398-16-2. Retrieved from [Link]
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Stenutz, R. (n.d.). 2,3,5,6-tetramethylpyrazine. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,3,5,6-tetramethyl pyrazine, 1124-11-4 [thegoodscentscompany.com]
- 3. 2,3,5,6-Tetramethylpyrazine, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. chemimpex.com [chemimpex.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. 2,3,5,6-tetramethylpyrazine [stenutz.eu]
